molecular formula C9H14O3 B1403757 2-Oxaspiro[3.5]nonane-7-carboxylic acid CAS No. 1416323-16-4

2-Oxaspiro[3.5]nonane-7-carboxylic acid

Cat. No. B1403757
CAS RN: 1416323-16-4
M. Wt: 170.21 g/mol
InChI Key: UJJFKUMKVAZBPG-UHFFFAOYSA-N
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Description

2-Oxaspiro[3.5]nonane-7-carboxylic acid is a chemical compound with the molecular formula C9H14O3 . It has a molecular weight of 170.21 g/mol . The compound is a light-yellow solid .


Molecular Structure Analysis

The InChI code for 2-Oxaspiro[3.5]nonane-7-carboxylic acid is 1S/C9H14O3/c10-8(11)7-1-3-9(4-2-7)5-12-6-9/h7H,1-6H2,(H,10,11) . The compound’s canonical SMILES is C1CC2(CCC1C(=O)O)COC2 .


Physical And Chemical Properties Analysis

2-Oxaspiro[3.5]nonane-7-carboxylic acid has a molecular weight of 170.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 170.094294304 g/mol . The topological polar surface area is 46.5 Ų . The compound has a heavy atom count of 12 . It has a formal charge of 0 .

Scientific Research Applications

Synthesis of Carbohydrate Spiro-heterocycles

2-Oxaspiro[3.5]nonane-7-carboxylic acid: is utilized in the synthesis of spiro-heterocycles fused with carbohydrate skeletons. This process employs free radical chemistry to create a variety of heterospiro alkane bicyclic structures. These structures are significant in the development of new methodologies for the synthesis of sugar derivatives, which are crucial in various fields including pharmaceuticals and biotechnology .

Radical Chemistry Applications

The compound serves as a building block in radical chemistry, particularly in the preparation of spiro-heterocycles. Radical chemistry is a branch of chemistry that studies the behavior of free radicals, which are highly reactive atoms or molecules with unpaired electrons. The ability to generate radicals from 2-Oxaspiro[3.5]nonane-7-carboxylic acid can lead to innovative synthetic routes for complex molecules .

Organic Synthesis

In organic synthesis, 2-Oxaspiro[3.5]nonane-7-carboxylic acid can be used to introduce spirocyclic motifs into organic compounds. Spirocyclic compounds are prevalent in many natural products and pharmaceuticals, and their synthesis is a topic of interest in the field of organic chemistry .

Medicinal Chemistry

This compound may find applications in medicinal chemistry for the design and synthesis of new drugs. Its spirocyclic structure could be a key feature in drug molecules, influencing their binding affinity and specificity to biological targets .

Material Science

In material science, the unique properties of spirocyclic compounds like 2-Oxaspiro[3.5]nonane-7-carboxylic acid could be exploited to create novel materials with specific mechanical, optical, or electronic properties .

Catalysis

Spirocyclic compounds are known to act as ligands in catalytic systems2-Oxaspiro[3.5]nonane-7-carboxylic acid could potentially be used to develop new catalytic systems that facilitate various chemical reactions, thereby enhancing reaction efficiency and selectivity .

Environmental Chemistry

The compound’s potential to form stable radicals might be useful in environmental chemistry, particularly in the degradation of pollutants or the synthesis of environmentally friendly materials .

Biochemistry Research

Finally, 2-Oxaspiro[3.5]nonane-7-carboxylic acid could be used in biochemistry research to study enzyme mechanisms, particularly those involving radical intermediates. Understanding these mechanisms can lead to the development of better pharmaceuticals and therapeutic strategies .

Safety and Hazards

The safety information for 2-Oxaspiro[3.5]nonane-7-carboxylic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-oxaspiro[3.5]nonane-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-8(11)7-1-3-9(4-2-7)5-12-6-9/h7H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJFKUMKVAZBPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(=O)O)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxaspiro[3.5]nonane-7-carboxylic acid
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Reactant of Route 5
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Reactant of Route 6
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